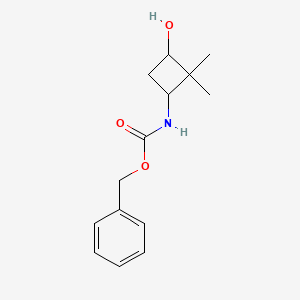
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a hydroxyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylcyclobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Various benzyl-substituted derivatives.
科学研究应用
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Benzyl carbamate: Lacks the cyclobutyl ring and hydroxyl group, making it less sterically hindered.
3-hydroxy-2,2-dimethylcyclobutyl carbamate: Lacks the benzyl group, resulting in different reactivity and binding properties.
Uniqueness: Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is unique due to the presence of both the benzyl group and the cyclobutyl ring with a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
Benzyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Where:
- x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Pharmacological Properties
The pharmacological properties of this compound have been investigated through various assays. The following table summarizes key findings related to its biological activity:
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of similar compounds has shown that modifications in the cyclobutyl and carbamate moieties can significantly influence biological activity. For instance:
- Cyclobutyl Substituents : Variations in the substituents on the cyclobutyl ring have been linked to changes in potency and lipophilicity. Compounds with larger or more polar substituents tend to exhibit decreased activity due to steric hindrance .
- Carbamate Linkage : The presence of a carbamate group is essential for maintaining biological activity, as it plays a crucial role in receptor binding and interaction .
Case Studies
Several studies have explored the biological effects of this compound:
- GPR88 Agonist Study : A recent study highlighted that this compound acts as an agonist for GPR88, a receptor implicated in various neurological functions. The compound exhibited an EC50 of 59 nM in cell-based assays, indicating strong receptor activation potential .
- Antimicrobial Activity Investigation : Another study assessed the antimicrobial properties of related carbamates, revealing that this compound showed moderate efficacy against certain bacterial strains when tested using standard antimicrobial susceptibility methods .
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
benzyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2)11(8-12(14)16)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11-12,16H,8-9H2,1-2H3,(H,15,17) |
InChI 键 |
NVRUJEUYEUHOAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC1O)NC(=O)OCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















